molecular formula C13H15Cl2NO B5854927 1-(2,4-dichlorobenzoyl)azepane

1-(2,4-dichlorobenzoyl)azepane

Cat. No.: B5854927
M. Wt: 272.17 g/mol
InChI Key: KNRNOZJNAAMSHB-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzoyl)azepane is a seven-membered azepane ring derivative substituted with a 2,4-dichlorobenzoyl group. This compound exhibits unique physicochemical properties due to the combination of the azepane ring’s conformational flexibility and the electron-withdrawing effects of the dichlorophenyl substituent. It has garnered attention in pharmaceutical research, particularly in metal complexation for anticancer applications .

Properties

IUPAC Name

azepan-1-yl-(2,4-dichlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO/c14-10-5-6-11(12(15)9-10)13(17)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRNOZJNAAMSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Ring Size and Flexibility

The azepane ring (7-membered) distinguishes this compound from analogs with smaller heterocyclic rings, such as piperidine (6-membered) or pyrrolidine (5-membered). For example:

  • 1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine (5-membered ring) shows reduced conformational flexibility compared to azepane derivatives, leading to differences in receptor binding and metabolic stability .
  • 1-(2-Chloroethyl)piperidine (6-membered ring) has distinct pharmacokinetics due to reduced ring strain compared to azepane .

Substituent Effects on Physicochemical Properties

The 2,4-dichlorobenzoyl group significantly influences lipophilicity and electronic properties. Comparisons include:

Compound Substituent Features Key Properties
1-(2,4-Dichlorobenzoyl)azepane 2,4-Cl on benzoyl; azepane ring High lipophilicity; electron-withdrawing
1-[4-(Trifluoromethyl)benzoyl]azepane Para-CF₃ on benzoyl Electron-deficient aromatic ring
1-(4-Nitrophenyl)azepane Para-NO₂ on phenyl; azepane ring Increased reactivity due to nitro group
1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline Chloroacetyl chain Lower lipophilicity; flexible acyl chain
  • Lipophilicity: The 2,4-dichloro substitution enhances membrane permeability compared to non-halogenated or mono-substituted analogs (e.g., 1-(4-Methylbenzyl)-1,4-diazepane) .
  • Electronic Effects : Chlorine atoms withdraw electron density, stabilizing the benzoyl group and influencing hydrogen-bonding interactions in biological systems .
Anticancer Potential via Metal Complexation

1-(2,4-Dichlorobenzoyl)azepane derivatives demonstrate enhanced bioactivity when complexed with metals. For instance:

  • Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Iron (III) Complex : Exhibits a binding affinity of -7.76 kcal/mol with ribonucleotide reductase, outperforming free ligands in antitumor activity (IC₅₀: 13.7 μM for leukemia cells) .
  • Comparison with 1-(4-Fluorobenzoyl)-1,4-diazepane : Fluorine substitution improves metabolic stability but reduces metal-binding capacity compared to dichloro analogs .
Enzyme Inhibition and Selectivity
  • 1-[(3-Nitrophenyl)sulfonyl]azepane : Sulfonyl groups modulate kinase activity, but the dichlorobenzoyl group offers superior hydrophobic interactions in target binding .
  • 1-(5-Chloro-2-methoxybenzoyl)-4-(thian-4-yl)-1,4-diazepane : Thianyl substitution alters selectivity compared to dichlorobenzoyl derivatives, which target broader enzyme families .

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